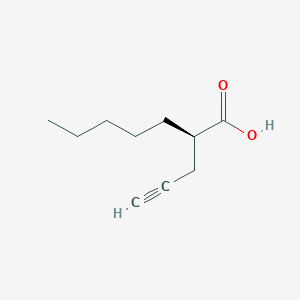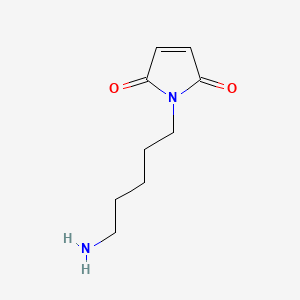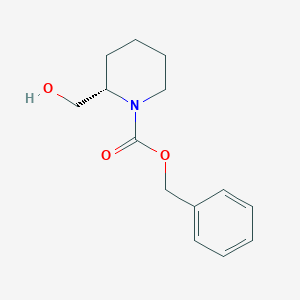![molecular formula C32H54N2O B1609887 N-[2-(1H-indol-3-yl)ethyl]docosanamide CAS No. 7367-79-5](/img/structure/B1609887.png)
N-[2-(1H-indol-3-yl)ethyl]docosanamide
Descripción general
Descripción
“N-[2-(1H-Indol-3-yl)ethyl]docosanamide” has been detected in several different foods, such as alcoholic beverages, cocoa and cocoa products, cocoa beans (Theobroma cacao), fats and oils, and fruits . This could make it a potential biomarker for the consumption of these foods .
Synthesis Analysis
The compound was obtained in high yield in the reaction between tryptamine and naproxen . An easy synthetic procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The newly synthesized compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
The compound was prepared by reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a “dehydrating” reagent . DCC reacts with the carboxyl group of ibuprofen to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .Aplicaciones Científicas De Investigación
Ceramides from Helianthus annuus L.
- Application : Ceramides, including a compound structurally similar to N-[2-(1H-indol-3-yl)ethyl]docosanamide, have been isolated from Helianthus annuus L. and identified using chemical and spectroscopic methods. The study contributes to the understanding of natural compounds found in plants like sunflowers.
- Source : Suo & Yang, 2014, Helvetica Chimica Acta.
Antimicrobial Activity
- Application : Derivatives of indole, a key component of N-[2-(1H-indol-3-yl)ethyl]docosanamide, have been synthesized and evaluated for antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents.
- Source : Prasad, 2017, World Journal of Pharmaceutical Research.
Novel Indole-Based Oxadiazole Scaffolds
- Application : The study involved synthesizing novel indole-based oxadiazole scaffolds with anti-urease activity. This has implications in drug design, particularly in the development of therapeutic agents targeting enzymes like urease.
- Source : Nazir et al., 2018, RSC Advances.
Synthesis and Pharmacological Screening
- Application : Research involved synthesizing derivatives of 2-(1H-Indol-3-yl) and evaluating their antibacterial and anti-enzymatic potentials. This study contributes to the exploration of indole derivatives in pharmaceutical applications.
- Source : Rubab et al., 2017, Pakistan Journal of Pharmaceutical Sciences.
Anticancer Indole-Based Chalcones
- Application : Structural and theoretical analysis of indole-based chalcones revealed their potential as anticancer agents. This underlines the importance of indole derivatives in cancer research.
- Source : Badria et al., 2019, Molecules.
Mecanismo De Acción
While the specific mechanism of action for “N-[2-(1H-indol-3-yl)ethyl]docosanamide” is not mentioned in the papers retrieved, it’s worth noting that the mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]docosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-32(35)33-27-26-29-28-34-31-24-22-21-23-30(29)31/h21-24,28,34H,2-20,25-27H2,1H3,(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWFHRQOMIMGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]docosanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]docosanamide | |
CAS RN |
7367-79-5 | |
| Record name | Behenic acid tryptamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]docosanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121 - 123 °C | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]docosanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-behenoyltryptamine in food chemistry, particularly concerning cocoa products?
A1: N-behenoyltryptamine serves as a valuable indicator of shell content in cocoa products like cocoa butter. [, ] This is because N-behenoyltryptamine, along with other fatty acid tryptamides, is primarily found in the shell portion of the cocoa bean. By measuring its concentration, researchers and manufacturers can assess the purity and quality of cocoa butter and other cocoa products. [, ]
Q2: Can you describe the structural characteristics of N-behenoyltryptamine?
A2: N-Behenoyltryptamine (N-[2-(1H-indol-3-yl)ethyl]docosanamide) consists of a tryptamine moiety linked to behenic acid (docosanoic acid) via an amide bond. [, ] While the exact spectroscopic data might vary between studies, researchers often employ techniques like GC-MS and NMR to confirm its structure. [, ]
Q3: Has N-behenoyltryptamine been isolated from any natural sources, and are there other similar compounds found alongside it?
A3: Yes, N-behenoyltryptamine has been isolated from the seeds of Annona atemoya [] and Rollinia mucosa. [] Interestingly, these plants also contain a series of structurally related N-fatty acyl tryptamines with varying chain lengths. For instance, N-lignoceroyltryptamine, N-cerotoyltryptamine, and N-octacosanoyl tryptamine were found alongside N-behenoyltryptamine in Annona atemoya seeds. [] Similarly, Rollinia mucosa seeds yielded N-palmitoyltryptamine, N-stearoyltryptamine, N-arachidoyltryptamine, N-tricosanoyltryptamine, and N-pentacosanoyltryptamine. [] This suggests a potential for diverse biological activities within this class of compounds.
Q4: Are there specific analytical methods designed for the detection and quantification of N-behenoyltryptamine, especially in complex matrices like cocoa products?
A4: Researchers have developed sensitive and selective methods for quantifying fatty acid tryptamides, including N-behenoyltryptamine, in cocoa products. [] These methods, while not explicitly detailed in the provided abstracts, likely involve chromatographic techniques like HPLC or GC coupled with appropriate detectors to accurately measure the concentration of these compounds even in complex mixtures. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile](/img/structure/B1609804.png)












